BenchChemオンラインストアへようこそ!

2-Amino-4-(trifluoromethoxy)benzoic acid

Lipophilicity Drug-likeness Membrane permeability

2-Amino-4-(trifluoromethoxy)benzoic acid (CAS 1259323-62-0) is a fluorinated anthranilic acid derivative belonging to the class of ortho-amino-substituted benzoic acids bearing a para-trifluoromethoxy (-OCF₃) substituent. With a molecular formula of C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol, this compound presents a bifunctional scaffold combining a carboxylic acid and a primary aromatic amine, enabling diverse downstream derivatization chemistries.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 1259323-62-0
Cat. No. B1395230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethoxy)benzoic acid
CAS1259323-62-0
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)N)C(=O)O
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14)
InChIKeyFUGYWJHVDZKDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(trifluoromethoxy)benzoic Acid (CAS 1259323-62-0): Physicochemical Profile and Class Positioning for Research Procurement


2-Amino-4-(trifluoromethoxy)benzoic acid (CAS 1259323-62-0) is a fluorinated anthranilic acid derivative belonging to the class of ortho-amino-substituted benzoic acids bearing a para-trifluoromethoxy (-OCF₃) substituent [1]. With a molecular formula of C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol, this compound presents a bifunctional scaffold combining a carboxylic acid and a primary aromatic amine, enabling diverse downstream derivatization chemistries . The para-OCF₃ group confers distinct lipophilic and electronic properties relative to its methoxy (-OCH₃) and trifluoromethyl (-CF₃) congeners, making this building block a strategic starting material for medicinal chemistry programs that require precise modulation of drug-like properties [2].

Why 2-Amino-4-(trifluoromethoxy)benzoic Acid Cannot Be Replaced by Common Anthranilic Acid Analogs in Structure-Focused Research


The para-substituent on the 2-aminobenzoic acid core is not a passive structural feature; it directly governs lipophilicity, acidity, electronic distribution, and ultimately the pharmacokinetic and pharmacodynamic profile of derived compounds [1]. Substituting the -OCF₃ group with -OCH₃ reduces computed logP by approximately 1.7 log units and raises the carboxylic acid pKa by over 0.6 units, altering both membrane permeability and ionization state at physiological pH . Replacing -OCF₃ with -CF₃ shifts the electronic character from a mixed inductive/weak resonance-donating system to a purely inductive electron-withdrawing one, which can affect target binding geometry and metabolic soft-spot susceptibility [2]. Even positional isomerism of the -OCF₃ group on the ring changes the vector of the lipophilic substituent relative to the ortho-amino/carboxylic acid motifs, yielding different conformational preferences in derived amides and heterocycles. These quantifiable differences mean that in-class analogs cannot serve as drop-in replacements without altering the structure-activity relationships of the final target molecules.

Quantitative Differentiation Evidence: 2-Amino-4-(trifluoromethoxy)benzoic Acid vs. Closest Analogs


Lipophilicity (LogP) Advantage of 2-Amino-4-(trifluoromethoxy)benzoic Acid over Methoxy and Trifluoromethyl Analogs

The target compound exhibits a computed XLogP3 of 3.3, which is approximately 1.7 log units higher than its 4-methoxy analog and 0.7–1.0 log units higher than its 4-trifluoromethyl analog [1][2]. This elevated lipophilicity is driven by the high Hansch π parameter of the -OCF₃ substituent (π = +1.04), compared to -OCH₃ (π = -0.02) and -CF₃ (π ≈ +0.88) [3]. The experimentally measured LogP from Fluorochem is 2.88, confirming the trend . This 1.7-log-unit increment relative to the methoxy analog corresponds to an approximately 50-fold higher octanol-water partition coefficient, with direct implications for passive membrane permeability and oral bioavailability of derived compounds.

Lipophilicity Drug-likeness Membrane permeability

Carboxylic Acid Acidity (pKa) Modulation by the 4-Trifluoromethoxy Substituent vs. Methoxy and Trifluoromethyl Groups

The predicted pKa of the carboxylic acid group in 2-amino-4-(trifluoromethoxy)benzoic acid is 4.59 ± 0.10, reflecting the electron-withdrawing inductive effect of the -OCF₃ group transmitted through the aromatic ring . This is 0.62 pKa units more acidic than the 4-methoxy analog (pKa = 5.21 ± 0.10) and 0.16 units less acidic than the 4-trifluoromethyl analog (pKa = 4.43 ± 0.10) [1]. The OCF₃ group thus occupies an intermediate position in acid-strengthening capability: stronger than the electron-donating OCH₃ group but weaker than the purely inductive CF₃ group, consistent with the dual sigma-withdrawing/pi-donating character of the trifluoromethoxy substituent [2]. At physiological pH 7.4, the methoxy analog exists predominantly in its carboxylate form (greater water solubility), while the OCF₃ compound retains a higher fraction of neutral acid species, facilitating passive diffusion across lipid bilayers.

Acidity Ionization state Bioavailability pKa

Validated Pharmacophore: The 2-Amino-4-(trifluoromethoxy)phenyl Fragment in the Clinical-Stage ERK5 Kinase Inhibitor BAY-885

The 2-amino-4-(trifluoromethoxy)phenyl moiety is a critical pharmacophoric element in BAY-885, a highly potent and selective ERK5 (MAPK7) kinase inhibitor developed by Bayer AG [1]. BAY-885 contains this exact fragment as its benzoyl cap group and demonstrates an ERK5 enzymatic IC₅₀ of 35 nM (at 250 μM ATP) with remarkable selectivity: at 1 μM, only 3 out of 355 tested kinases showed >50% inhibition (rat Fer: 62%, human EphB3: 58%, human EphA5: 43%) . The compound also showed no significant affinity for BRD4 (20 μM), no hERG inhibition (10 μM), and no CYP enzyme inhibition (CYP1A2, 2C8, 2C9, 2D6, 3A4 at 20 μM) . In cellular assays, BAY-885 inhibited ERK5-dependent MEF2 transcriptional activity with an IC₅₀ of 120 nM in the SN12C-MEF2-luc reporter system, while showing no effect on a constitutive luciferase control (IC₅₀ > 30 μM), confirming target-specific activity . This level of kinome-wide selectivity and clean off-target profile validates the 2-amino-4-(trifluoromethoxy)benzoyl fragment as a privileged scaffold for generating selective kinase inhibitors, and this specific substitution pattern is essential to the binding mode observed in the ERK5 co-crystal structure (PDB: 6HKM) [1].

Kinase inhibitor ERK5 Pharmacophore validation BAY-885

Substituent Electronic Effects: The OCF₃ Group Occupies a Unique Position Between Electron-Donating OCH₃ and Purely Inductive CF₃

The -OCF₃ substituent exhibits a unique electronic profile characterized by strong sigma-inductive electron withdrawal (Pauling electronegativity χ = 3.7) combined with weak pi-donation through the oxygen lone pair, placing it electronically between -OCH₃ (σ_p = -0.27, electron-donating by resonance) and -CF₃ (σ_p = +0.54, purely electron-withdrawing) [1][2]. The experimentally derived Hammett σ_p value for -OCF₃ is approximately +0.35, confirming its net electron-withdrawing character but significantly weaker than -CF₃ [1]. This dual electronic nature is further reflected in the Hansch lipophilicity parameter (π = +1.04 for OCF₃ vs. -0.02 for OCH₃ vs. +0.88 for CF₃), demonstrating that OCF₃ delivers superior lipophilicity per unit of electron withdrawal compared to CF₃ [3]. In practical terms, a medicinal chemist replacing the 4-OCH₃ group with 4-OCF₃ in a lead series simultaneously increases lipophilicity (improving membrane permeability) while shifting the electronic character from net electron-donating to net electron-withdrawing, which can enhance metabolic stability by deactivating the aromatic ring toward oxidative metabolism [4].

Electronic effects Hammett constants Structure-activity relationships Medicinal chemistry design

Supply Chain Characteristics: Premium Pricing and Limited Supplier Base Reflect Specialized Synthetic Complexity

2-Amino-4-(trifluoromethoxy)benzoic acid is a specialty research chemical with a limited supplier base and premium pricing that reflects the synthetic complexity of introducing the trifluoromethoxy group onto an anthranilic acid scaffold [1]. Current pricing from major Western suppliers ranges from approximately €527/g (CymitQuimica/Fluorochem, 1 g scale) to £373/g (Fluorochem UK stock), with typical purities of 95% . In contrast, the 4-methoxy analog (CAS 4294-95-5) is a commodity building block available from dozens of suppliers at substantially lower cost (typically <€50/g at research scale), and the 4-trifluoromethyl analog (CAS 402-13-1) is also more widely available at intermediate pricing . The higher cost and limited availability of the OCF₃ compound are directly attributable to the specialized reagents (e.g., trifluoromethoxylation agents) and multi-step synthetic routes required for its preparation, which remain an active area of methodological development [2]. This supply constraint means procurement planning must account for longer lead times and higher minimum order values compared to common anthranilic acid derivatives.

Procurement Supply chain Specialty chemicals Cost analysis

High-Impact Application Scenarios for 2-Amino-4-(trifluoromethoxy)benzoic Acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry: Scaffold for ATP-Competitive and Allosteric Inhibitors Requiring High Kinome Selectivity

As demonstrated by BAY-885, the 2-amino-4-(trifluoromethoxy)benzoyl fragment serves as an effective cap group in Type I and Type II kinase inhibitors, contributing to the exceptional selectivity observed across 355 kinases (only 3 with >50% inhibition at 1 μM) [1]. The para-OCF₃ group's unique combination of moderate electron withdrawal and high lipophilicity facilitates optimal occupancy of the hydrophobic back pocket in kinase active sites while maintaining a suitable electronic environment for hinge-region hydrogen bonding via the ortho-amino group. Research groups developing selective kinase inhibitors—particularly for ERK5, Ephrin receptor family kinases, or other targets where polypharmacology is a concern—should prioritize this building block over the methoxy or trifluoromethyl analogs, which cannot simultaneously deliver the same balance of lipophilic and electronic properties required for this selectivity profile [2]. The co-crystal structure of BAY-885 with ERK5 (PDB: 6HKM) provides a structural template for structure-based design using this fragment [1].

Fluorine-Enabled Fragment-Based Drug Discovery (FBDD): A Privileged Fluorinated Fragment with Dual Derivatization Handles

The 2-amino-4-(trifluoromethoxy)benzoic acid scaffold is an ideal fragment for FBDD campaigns because it combines a drug-like fluorinated motif (OCF₃, meeting the 'rule of three' for fragment screening) with two orthogonal synthetic handles (carboxylic acid and primary amine) for fragment growing, linking, or merging strategies [1]. The computed XLogP3 of 3.3 places this fragment in an optimal lipophilicity range for fragment-based screening (typically LogP 1–4), while the 4-position OCF₃ group provides a validated ¹⁹F NMR handle for ligand-observed binding assays [2]. In contrast, the 4-methoxy analog (LogP ~1.6) may lack sufficient lipophilicity for hydrophobic pocket engagement, and the 4-CF₃ analog lacks the oxygen-mediated conformational flexibility that can facilitate induced-fit binding. Core-hopping exercises that replace the OCH₃ or CF₃ group with OCF₃ in existing fragment hits can exploit the ~1.7-log-unit lipophilicity increase to improve binding affinity while the moderate electron withdrawal maintains favorable electrostatic complementarity .

Specialty Pharmaceutical Intermediate Procurement for Preclinical and Phase I API Synthesis

For contract research organizations (CROs) and pharmaceutical development teams synthesizing preclinical or Phase I API batches, 2-amino-4-(trifluoromethoxy)benzoic acid offers a direct synthetic entry point to OCF₃-containing drug candidates without requiring in-house trifluoromethoxylation chemistry, which remains technically challenging and methodologically immature [1]. The ortho-amino group enables amide bond formation, benzoxazinone cyclization, or quinazolinone synthesis, while the carboxylic acid supports esterification, amidation, or reduction pathways [2]. The current supplier landscape (5–8 specialist vendors, 95% typical purity, £373–€527/g at 1 g scale) necessitates proactive procurement planning with 5–14 day lead times . However, the premium pricing is offset by the avoided cost of developing and validating an in-house OCF₃ introduction methodology, which typically requires specialized reagents, low-temperature conditions, and extensive process optimization. For programs advancing to gram-scale synthesis, establishing a relationship with a primary supplier (e.g., Fluorochem, AKSci, or abcr) and qualifying a secondary source should be part of the chemistry manufacturing and controls (CMC) risk-mitigation strategy.

Agrochemical and Crop Protection Research: Fluorinated Building Block for Next-Generation Active Ingredients

The trifluoromethoxy group is increasingly incorporated into agrochemical active ingredients due to its ability to enhance metabolic stability in plants and target pests while improving environmental persistence profiles compared to chlorinated analogs [1]. 2-Amino-4-(trifluoromethoxy)benzoic acid provides a versatile entry point for synthesizing OCF₃-containing carboxamide fungicides, herbicides, or insecticides via amidation of the carboxylic acid or reductive alkylation of the aniline nitrogen. The intermediate pKa (4.59) and elevated LogP (3.3) of this building block [2] are well-suited to the physicochemical property ranges typically targeted in agrochemical discovery (LogP 2–5, moderate acidity for phloem mobility), making it a more tailored starting material than the less lipophilic methoxy analog (LogP 1.56) or the more electron-withdrawing but less synthetically versatile 4-(trifluoromethoxy)benzoic acid lacking the ortho-amino group . Agrochemical research teams seeking to expand their fluorinated compound libraries should evaluate this building block for lead generation campaigns where the ortho-amino group enables rapid diversification into amide, imine, or heterocyclic chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-(trifluoromethoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.